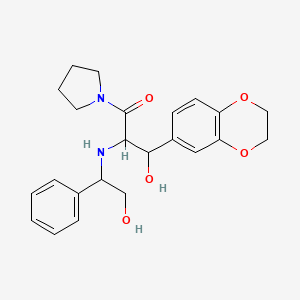

Eliglustat intermediate 3

Description

Strategic Importance of Chiral Intermediates in Complex Molecule Synthesis

The biological activity of many pharmaceutical compounds is intrinsically linked to their three-dimensional structure. In the case of Eliglustat, which possesses two chiral centers in its core structure, the precise arrangement of substituents is critical for its therapeutic efficacy as an inhibitor of glucosylceramide synthase. researchgate.netallfordrugs.com The 1,2-amino alcohol motif within Eliglustat is a key pharmacophore, and its stereospecific formation is a central challenge in the synthesis. mdpi.comresearchgate.net Chiral intermediates, such as Eliglustat intermediate 3, are molecules that already contain one or more of the required stereocenters. Their use allows for greater control over the stereochemical outcome of the reaction sequence, minimizing the formation of undesirable diastereomers and simplifying purification processes. thieme-connect.com The strategic use of such intermediates is a cornerstone of modern asymmetric synthesis, enabling the efficient production of enantiomerically pure drugs.

Overview of Convergent and Linear Synthetic Strategies for Eliglustat Precursors

The synthesis of complex molecules like Eliglustat can generally follow two main strategic pathways: linear and convergent synthesis.

Historical Development of Key Synthetic Approaches for Eliglustat Intermediate Formation

The initial synthesis of Eliglustat, as reported by Genzyme, involved a multi-step process that has since been the subject of numerous improvements by researchers aiming for greater efficiency, scalability, and stereocontrol. thieme-connect.comgoogle.com Early methods often relied on chiral pool starting materials, such as (S)-(+)-2-phenylglycinol, to introduce the necessary chirality. google.comnih.gov

Subsequent research has explored a variety of asymmetric methodologies to construct the key stereocenters. These include:

Diastereoselective Aldol (B89426) Reactions: The Crimmins modification of the Evans aldol reaction has been successfully employed, starting from 1,4-benzodioxan-6-carbaldehyde, to establish the two contiguous stereocenters of an Eliglustat precursor. mdpi.comthieme-connect.com

Sharpless Asymmetric Dihydroxylation: This powerful method has been used to introduce the syn-diol functionality, which is then further elaborated to the desired amino alcohol. mdpi.comvulcanchem.com

Substrate-Directed Reductions: Syntheses starting from chiral precursors like D-serine have utilized the existing stereocenter to direct the stereochemical outcome of subsequent transformations, such as the reduction of a keto group to form the required alcohol with high diastereoselectivity. thieme-connect.com

Catalytic Asymmetric Transfer Hydrogenation: More recent developments have focused on highly efficient and scalable routes, such as the ruthenium-catalyzed dynamic kinetic resolution via asymmetric transfer hydrogenation, to produce key chiral amine intermediates. acs.orgdovepress.com

Chiral Resolution: An alternative to asymmetric synthesis is the preparation of a racemic mixture of a key intermediate or the final product, followed by resolution using a chiral resolving agent like 1,1'-Binaphthyl-2,2'-diyl-hydrogenphosphate (BNDHP).

These evolving strategies reflect a continuous drive towards more economical and sustainable methods for the large-scale production of Eliglustat, with the synthesis of key intermediates like this compound being a central focus of these innovations.

Structure

3D Structure

Properties

Molecular Formula |

C23H28N2O5 |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidin-1-ylpropan-1-one |

InChI |

InChI=1S/C23H28N2O5/c26-15-18(16-6-2-1-3-7-16)24-21(23(28)25-10-4-5-11-25)22(27)17-8-9-19-20(14-17)30-13-12-29-19/h1-3,6-9,14,18,21-22,24,26-27H,4-5,10-13,15H2 |

InChI Key |

NGVKCJVEHJKVMU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)C(C(C2=CC3=C(C=C2)OCCO3)O)NC(CO)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Eliglustat Key Chiral Intermediates

Retrosynthetic Analyses and Rationales for Critical Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing key bond disconnections and strategic intermediates. For Eliglustat, the analysis highlights the central importance of the stereochemically defined syn-1,2-amino alcohol moiety. mdpi.com

The retrosynthetic pathway for Eliglustat (designated as compound 1 in many syntheses) identifies the acylation of a terminal amine as the final step. mdpi.com This reveals a crucial precursor, (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b] Current time information in Bangalore, IN.researchgate.netdioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol (14 ), which is formed via reductive amination and deprotection steps from a protected syn-1,2-amino alcohol intermediate (5 ). mdpi.comnih.gov This intermediate, a core structure often referred to as Eliglustat intermediate 3 or a direct precursor, is the primary target of the synthesis. The key disconnection, therefore, is the C-N bond of the amide in the final product, leading back to this pivotal amino alcohol. mdpi.com

Further deconstruction of intermediate 5 points to a diastereoselective amination of a syn-1,2-dibenzyl ether (6 ). This ether, in turn, can be traced back to a chiral syn-1,2-diol (9 ), which is ultimately derived from the starting material, 2,3-dihydrobenzo[b] Current time information in Bangalore, IN.researchgate.netdioxine-6-carbaldehyde (7 ), via an olefin intermediate (8 ). researchgate.netmdpi.com This multi-step disconnection strategy isolates the most complex stereochemical challenge to the formation of the chiral diol and its subsequent conversion to the amino alcohol.

The syn-1,2-amino alcohol is a recurring structural motif found in numerous biologically active compounds and natural products. researchgate.netresearchgate.net In the context of Eliglustat, this specific arrangement of an amino group and a hydroxyl group on adjacent carbons, with a syn relative stereochemistry, is essential for its biological function as an inhibitor of glucosylceramide synthase. mdpi.com The entire synthetic strategy is therefore built around the imperative to generate this motif with exceptionally high stereocontrol. The primary challenge is to control the absolute configuration at two contiguous stereocenters. Methodologies are chosen specifically to install the amine and alcohol groups in the correct (1R,2R) configuration. mdpi.com

The rational design of precursors is fundamental to achieving the desired stereochemical outcome. The synthesis typically begins with an achiral aldehyde, 2,3-dihydrobenzo[b] Current time information in Bangalore, IN.researchgate.netdioxine-6-carbaldehyde (7 ). nih.gov To introduce chirality, this aldehyde is first converted into a pro-chiral olefin, such as an α,β-unsaturated ester (8 ), through a Horner-Wadsworth-Emmons olefination. nih.gov This transformation is critical because the newly formed carbon-carbon double bond serves as a handle for powerful asymmetric reactions. The planar nature of the alkene allows stereodirecting catalysts to approach from one face preferentially, thereby establishing the first stereocenter and influencing the formation of the second. Subsequent protection of the resulting diol allows for the differential functionalization of the hydroxyl groups, a key step in the eventual diastereoselective installation of the amine. nih.gov

Diastereoselective and Enantioselective Reaction Strategies

With the precursors designed, several advanced catalytic and reagent-controlled reactions are employed to execute the synthesis with high fidelity. These methods are chosen for their reliability in setting specific stereocenters.

The Sharpless asymmetric dihydroxylation is a cornerstone of many Eliglustat syntheses. nih.gov This powerful reaction converts an alkene into a syn-diol with a predictable and high degree of enantioselectivity. In a reported synthesis, the olefin intermediate (8 ) is treated with AD-mix-β, a commercially available reagent mixture containing the chiral ligand, to furnish the desired chiral syn-1,2-diol (9 ) in high yield (82%). nih.gov This reaction effectively sets the two hydroxyl-bearing stereocenters in the correct absolute configuration early in the synthetic sequence, which then guides the stereochemistry of all subsequent steps. nih.govnih.gov

Chiral aldol (B89426) reactions provide an alternative and powerful route to establish the syn-1,2-amino alcohol motif. These methods utilize a chiral auxiliary—a molecule temporarily incorporated into the substrate to direct the stereochemical course of a reaction. Syntheses of Eliglustat have been reported using both Evans and Crimmins methodologies. researchgate.netmdpi.comnih.gov

Evans Auxiliary: The Evans aldol reaction typically uses chiral oxazolidinone auxiliaries. An N-acylated oxazolidinone can be converted into a boron enolate, which then reacts with an aldehyde (like 7 ) to produce a syn-aldol adduct with high diastereoselectivity. societechimiquedefrance.fr The auxiliary is then cleaved to reveal the chiral β-hydroxy acid, a direct precursor to the target amino alcohol.

Crimmins Auxiliary: The Crimmins protocol often employs a thiazolidinethione chiral auxiliary. This method is notable for its ability to provide stereodivergent outcomes, meaning either the "Evans syn" or the "non-Evans syn" aldol product can be formed by tuning the reaction conditions, such as the amount of base used. societechimiquedefrance.fr This flexibility is highly valuable in complex total synthesis. researchgate.netmdpi.com

These aldol strategies construct the C-C bond and set the two adjacent stereocenters in a single, highly controlled step. researchgate.net

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a key strategy in modern asymmetric synthesis. The organocatalytic asymmetric Henry reaction (or nitroaldol reaction) has been successfully applied as a key step in an alternative synthesis of Eliglustat. researchgate.netmdpi.comnih.gov This reaction involves the C-C bond formation between a nitroalkane and an aldehyde. mdpi.com

In this approach, a chiral organocatalyst, such as a derivative of a Cinchona alkaloid or a prolinol ether, activates the aldehyde and directs the nucleophilic attack of the nitronate. mdpi.comnih.gov This process generates a β-nitro alcohol with high enantioselectivity. The nitro group serves as a versatile synthon for an amine, as it can be readily reduced to the required amino group in a subsequent step. This methodology avoids the use of metals and often proceeds under mild conditions.

Research Findings: Optimization of Diastereoselective Amination

A critical step in one of the reported syntheses is the conversion of the syn-1,2-dibenzyl ether intermediate (6 ) to the protected syn-1,2-amino alcohol (5 ) using chlorosulfonyl isocyanate (CSI). The diastereoselectivity of this amination reaction was found to be highly dependent on the solvent and temperature, as detailed in the table below. researchgate.net

| Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|

| CH₂Cl₂ | 0 | 1.2 : 1 | - |

| CH₂Cl₂ | -40 | 2.3 : 1 | 45 |

| n-Hexane | -40 | 3.7 : 1 | 51 |

| Toluene (B28343) | -78 | 5.6 : 1 | 56 |

| Toluene/n-Hexane (10:1) | -78 | >20 : 1 | 62 |

Data sourced from Kim, M. et al., Molecules, 2022. researchgate.net

The optimal conditions were found to be a mixture of toluene and n-hexane at -78 °C, which provided the desired syn product with excellent diastereoselectivity (>20:1) and a good yield of 62%. researchgate.net This high selectivity is attributed to the increased formation of a tight ion pair intermediate in nonpolar solvents at low temperatures, favoring a reaction mechanism that retains the original stereochemistry. researchgate.netmdpi.com

Catalytic Reductions for Stereocenter Formation (e.g., Ruthenium-Catalyzed Dynamic Kinetic Resolution Asymmetric Transfer Hydrogenation)

The simultaneous establishment of two contiguous stereogenic centers is a powerful strategy in organic synthesis. For a key Eliglustat intermediate, a Ruthenium-catalyzed dynamic kinetic resolution asymmetric transfer hydrogenation (DKR-ATH) has been effectively employed. researchgate.netx-mol.com This process is used on an α-dibenzylamino β-ketoester intermediate, which can exist as a racemic mixture. x-mol.com

Dynamic kinetic resolution combines the rapid racemization of the starting material with a stereoselective reaction, allowing for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. In this case, the Ru(II)-catalyst, often a Noyori-Ikariya type catalyst, facilitates the asymmetric transfer hydrogenation of the keto group. researchgate.netrsc.org The reaction proceeds with exceptional levels of stereocontrol, affording the desired syn-amino alcohol intermediate with high diastereomeric ratio and enantiomeric excess. x-mol.com

An efficient and scalable synthesis reported the use of a three-step telescoped process to generate the α-dibenzylamino β-ketoester substrate from 1,4-benzodioxane-6-carboxylic acid. x-mol.com The subsequent DKR-ATH reaction was performed on a 100-gram scale, demonstrating its robustness and industrial applicability. x-mol.com This key transformation avoids the need for hazardous conditions or extensive chromatographic purification, streamlining the synthesis. x-mol.com

| Parameter | Finding | Reference |

| Reaction Type | Ruthenium-Catalyzed Dynamic Kinetic Resolution Asymmetric Transfer Hydrogenation (DKR-ATH) | researchgate.netx-mol.com |

| Key Intermediate | α-dibenzylamino β-ketoester | x-mol.com |

| Catalyst Type | Noyori-Ikariya type Ru(II) complex | rsc.org |

| Isolated Yield | 90% | x-mol.com |

| Diastereomeric Ratio (dr) | >99:1 | researchgate.netx-mol.com |

| Enantiomeric Excess (ee) | 99.7% | researchgate.netx-mol.com |

| Scalability | Demonstrated on 100-gram scale | x-mol.com |

Amination Reactions with Stereochemical Control (e.g., Chlorosulfonyl Isocyanate (CSI) Mediated Processes)

The stereocontrolled introduction of an amine functional group is another critical transformation in the synthesis of Eliglustat intermediates. A notable method involves the diastereoselective amination of a chiral para-methoxycinnamyl benzyl (B1604629) ether using chlorosulfonyl isocyanate (CSI). mdpi.com CSI is a highly reactive reagent used for the synthesis of various bioactive compounds. researchgate.net

In a total synthesis of Eliglustat, this reaction was a key step to install the required amine group with the correct stereochemistry. mdpi.com The reaction of CSI with the chiral ether intermediate proceeds with retention of configuration at the reaction center. This outcome is explained by a proposed SNi (Substitution Nucleophilic internal) mechanism. mdpi.com The process exhibits high diastereoselectivity, achieving a ratio greater than 20:1 in favor of the desired syn-1,2-amino alcohol product after subsequent processing.

This methodology has been applied in the synthesis of various other biologically relevant molecules, demonstrating its utility in stereoselective C-N bond formation. researchgate.netnih.govacs.org The optimization of these reaction conditions is crucial for maximizing selectivity and yield. mdpi.com

| Parameter | Finding | Reference |

| Reaction Type | Diastereoselective Amination | mdpi.com |

| Key Reagent | Chlorosulfonyl Isocyanate (CSI) | mdpi.com |

| Substrate | Chiral para-methoxycinnamyl benzyl ether | mdpi.com |

| Stereochemical Outcome | Retention of configuration | mdpi.com |

| Proposed Mechanism | SNi (Substitution Nucleophilic internal) | mdpi.com |

| Diastereoselectivity | >20:1 |

Substrate-Controlled Diastereoselective Reductions of Keto Intermediates

In substrate-controlled reactions, the inherent chirality of the starting material directs the stereochemical outcome of a transformation. mdpi.com This strategy is particularly effective in the synthesis of Eliglustat intermediates derived from chiral pool feedstocks like D-serine. researchgate.net

One highly diastereoselective synthesis of Eliglustat begins with D-serine, which is converted over several steps into a key keto intermediate. researchgate.net The crucial step in establishing the second stereocenter is the diastereoselective reduction of the ketone. The reduction, mediated by sodium borohydride, yields the corresponding alcohol with excellent selectivity (>99% dr) and in high yield (95%). researchgate.net The stereochemical course of the reduction is dictated by the pre-existing chiral center that originated from D-serine, a classic example of substrate-directed synthesis. This approach leverages the chirality of a readily available starting material to build further stereochemical complexity in a predictable manner. mdpi.com

| Parameter | Finding | Reference |

| Reaction Type | Substrate-Controlled Diastereoselective Reduction | |

| Key Intermediate | Keto intermediate derived from D-serine | researchgate.net |

| Reducing Agent | Sodium Borohydride | researchgate.net |

| Stereochemical Control | Directed by the existing chiral center from D-serine | |

| Diastereoselectivity (dr) | >99% | researchgate.net |

| Yield | 95% | researchgate.net |

Protecting Group Chemistry in Multistep Intermediate Synthesis

Protecting groups are indispensable tools in multistep organic synthesis, enabling chemoselectivity by temporarily masking a reactive functional group. wikipedia.orgresearchgate.net The synthesis of complex molecules like Eliglustat intermediates often requires a sophisticated strategy for the use of protecting groups to shield reactive amine and hydroxyl functionalities during various transformations. organic-chemistry.org

Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others within the same molecule. wikipedia.orgfiveable.me This is achieved by choosing groups that are cleaved under different, non-interfering reaction conditions. numberanalytics.com For instance, in a molecule containing multiple protected functional groups, an acid-labile group can be removed without affecting a base-labile group or a group that is removed by hydrogenolysis. wikipedia.org

In the context of Eliglustat intermediate synthesis, this strategy is critical. For example, an amine might be protected as a carbobenzyloxy (Cbz) group, which is typically removed by catalytic hydrogenolysis. numberanalytics.com Simultaneously, a hydroxyl group could be protected as a silyl (B83357) ether (e.g., TBS) or a benzyl ether (Bn). jocpr.com The silyl ether is labile to fluoride (B91410) ions, while the Cbz and Bn groups are stable to this reagent. Conversely, hydrogenolysis removes Cbz and Bn groups but leaves the silyl ether intact. This orthogonality provides the synthetic flexibility needed to unmask specific functional groups at precise stages of a complex synthesis. fiveable.menumberanalytics.com

For a synthetic route to be efficient and scalable, the installation and removal of protecting groups must be high-yielding and clean. researchgate.netorganic-chemistry.org Optimization of these steps involves the careful selection of reagents, solvents, and reaction conditions to maximize the yield of the desired product and minimize side reactions. numberanalytics.com

Synthesis from Readily Available Chiral Pool Feedstocks (e.g., D-serine)

The use of the "chiral pool"—naturally occurring, enantiomerically pure compounds—is a cornerstone of asymmetric synthesis. D-serine, an amino acid, serves as an effective and readily available chiral starting material for a highly diastereoselective total synthesis of Eliglustat. researchgate.net

Mechanistic Investigations of Key Intermediate Formation Reactions

Elucidation of Reaction Pathways and Transition States

A critical step in several synthetic routes to Eliglustat and its precursors involves the stereoselective introduction of an amine group. One extensively studied method is the diastereoselective amination of chiral benzyl (B1604629) ethers using chlorosulfonyl isocyanate (CSI). mdpi.comresearchgate.net The mechanism of this reaction is proposed to proceed through a competitive pathway involving both SNi (substitution nucleophilic internal) and SN1 (substitution nucleophilic unimolecular) reactions. mdpi.comresearchgate.net

The SNi pathway is characterized by a retention of stereochemistry. mdpi.comwikipedia.org It is believed to proceed through a tight, four-membered transition state. mdpi.com In this concerted mechanism, the nucleophile is delivered from the same face as the leaving group. wikipedia.org In contrast, the SN1 pathway involves the formation of a carbocation intermediate after the departure of the leaving group. mdpi.comwikipedia.org This planar carbocation can then be attacked by the nucleophile from either face, potentially leading to a loss of stereochemical information or racemization. mdpi.comwikipedia.org The competition between these two pathways is highly dependent on reaction conditions such as solvent polarity and temperature. mdpi.com

In another approach to an Eliglustat precursor, a key transformation involves the diastereoselective reduction of a keto intermediate. researchgate.net This reaction establishes one of the critical stereocenters of the final molecule. The high degree of selectivity observed in this reduction suggests a substrate-controlled mechanism where the existing chiral center directs the approach of the reducing agent. researchgate.net

Stereochemical Control Mechanisms (e.g., SNi vs. SN1 Competition, Chelation Control, Felkin-Ahn-Houk Model)

The stereochemical outcome of key intermediate-forming reactions in Eliglustat synthesis is governed by several established principles of asymmetric induction.

SNi vs. SN1 Competition

In the diastereoselective amination using chlorosulfonyl isocyanate (CSI), the ratio of the desired syn-1,2-amino alcohol to its diastereomer is carefully controlled by manipulating the balance between the SNi and SN1 pathways. mdpi.com Research has shown that using nonpolar solvents and low temperatures favors the SNi mechanism, leading to a higher diastereomeric ratio. mdpi.comresearchgate.net The improved diastereoselectivity is attributed to the increased formation of a tight ion pair intermediate in nonpolar environments, which promotes the internal delivery of the nucleophile (SNi) over the formation of a discrete carbocation (SN1). mdpi.com For instance, changing the solvent from dichloromethane (B109758) (CH2Cl2) to a mixture of toluene (B28343) and n-hexane and lowering the temperature from 0 °C to -78 °C dramatically increases the diastereomeric ratio from 1.2:1 to over 20:1. mdpi.comresearchgate.net

| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| 1 | CH₂Cl₂ | 0 | 1.2:1 | mdpi.comresearchgate.net |

| 2 | CH₂Cl₂ | -40 | 2.3:1 | mdpi.comresearchgate.net |

| 3 | n-Hexane | -40 | 3.7:1 | mdpi.comresearchgate.net |

| 4 | Toluene | -78 | 5.6:1 | mdpi.comresearchgate.net |

| 5 | Toluene/n-Hexane (1:10) | -78 | >20:1 | mdpi.comresearchgate.net |

Chelation Control and the Felkin-Ahn-Houk Model

In synthetic pathways involving the nucleophilic addition to α-chiral aldehydes or the reduction of α-chiral ketones, the Felkin-Ahn-Houk model is often used to predict the stereochemical outcome. researchgate.netwikipedia.org This model considers the steric hindrance of the substituents adjacent to the carbonyl group to determine the most favorable trajectory for the incoming nucleophile. wikipedia.orguwindsor.ca

In one synthetic route starting from D-serine, the diastereoselective reduction of a keto intermediate (referred to as compound 4 ) provides a key alcohol intermediate (compound 5 ) with excellent selectivity (>99 dr). researchgate.net The stereochemical control in this type of reaction can be explained by the Felkin-Ahn-Houk model, which analyzes both chelated and non-chelated transition states. researchgate.netresearchgate.net A chelated conformation of a related intermediate (compound 3 ) can be modeled to understand how a metal cation might organize the molecule to direct a nucleophilic attack. researchgate.netresearchgate.net The high selectivity achieved suggests that one transition state is significantly lower in energy, directing the reaction to form predominantly one diastereomer. researchgate.net

Theoretical and Computational Chemistry Studies on Reaction Energetics and Selectivity

To gain a deeper understanding of the complex reaction mechanisms and sources of selectivity in Eliglustat synthesis, theoretical and computational methods are employed. These tools allow for the investigation of transient species like transition states and reactive intermediates that are difficult to study experimentally. njit.edu

Density Functional Theory (DFT) calculations are a powerful computational tool for studying the mechanisms of organic reactions. njit.edu This method can be used to calculate the energies of reactants, products, intermediates, and transition states, providing a quantitative picture of the reaction pathway. njit.edumdpi.com By mapping the potential energy surface, researchers can identify the lowest energy path and thus the most likely reaction mechanism. DFT allows for the investigation of transition structures at a reasonable computational cost, helping to elucidate the origins of stereoselectivity in complex reactions. njit.edu In the context of synthesizing chiral amines and aminoalcohols, DFT calculations have been used to support proposed catalytic cycles, for instance by evaluating the feasibility of different pathways, such as concerted versus stepwise mechanisms. mdpi.com Such computational studies are invaluable for understanding and predicting the behavior of carbocation intermediates and the factors controlling enantioselectivity. njit.edu

Molecular Dynamics (MD) simulations offer a way to model the physical movements of atoms and molecules over time, providing detailed insight into the dynamic behavior of chemical systems. parssilico.com This technique is particularly useful for studying the behavior of reactive intermediates in solution. njit.edu By simulating the interactions between the intermediate and solvent molecules, MD can reveal information about the stability, lifetime, and conformational preferences of these transient species. parssilico.complos.org For reactions involving carbocation intermediates, such as the SN1 pathway in the amination reaction, MD simulations can model the solvation shell around the cation and how it influences the subsequent nucleophilic attack. njit.edu This information is crucial for understanding how factors like solvent choice can impact the stereochemical outcome of a reaction. Accelerated MD simulation techniques have been specifically developed to capture complex events like ligand binding and unbinding, which can be analogous to a substrate interacting with a catalyst or a nucleophile approaching an intermediate. dovepress.com

Process Optimization and Scale Up Development for Eliglustat Intermediates

Parameter Optimization for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and diastereoselectivity of key synthetic steps leading to Eliglustat intermediates. Research has focused on fine-tuning various factors, from solvent systems to reaction kinetics, to achieve the desired stereochemical outcome and process efficiency. mdpi.com

The choice of solvent plays a critical role in influencing the diastereoselectivity of reactions in the Eliglustat synthesis pathway. In the diastereoselective amination of a chiral para-methoxycinnamyl benzyl (B1604629) ether intermediate to form a precursor to the syn-1,2-amino alcohol core, the solvent system was extensively studied to improve yield and selectivity. mdpi.com

Initial experiments using dichloromethane (B109758) (CH2Cl2) at 0 °C resulted in a low yield (29%) and poor diastereoselectivity (1.2:1). mdpi.com Further investigation revealed that nonpolar solvents, particularly a mixture of toluene (B28343) and n-hexane, significantly enhanced the diastereomeric ratio. The optimal conditions were found to be a 10:1 mixture of toluene and n-hexane at -78 °C, which improved the yield to 62% and the diastereoselectivity to greater than 20:1. mdpi.com This improvement is attributed to the nonpolar solvent system favoring a tight ion pair intermediate, which leads to the desired stereochemical retention through an SNi-type mechanism. mdpi.com

Table 1: Optimization of Diastereoselective Amination Solvent and Temperature

| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|

| 1 | CH2Cl2 | 0 | 1.2:1 | 29 |

| 2 | CH2Cl2 | -40 | 2.3:1 | 35 |

| 5 | n-Hexane | -40 | 3.7:1 | 41 |

| 9 | Toluene | -78 | 5.6:1 | 52 |

| 11 | Toluene/n-Hexane (10:1) | -78 | >20:1 | 62 |

Data sourced from MDPI Molecules. mdpi.com

Temperature is a key parameter for controlling both reaction rate and selectivity. In the diastereoselective amination step, lowering the temperature from 0 °C to -78 °C was critical in achieving high diastereoselectivity. mdpi.com Similarly, in a concise six-step synthesis of Eliglustat, a diastereoselective aldol (B89426) reaction required precise temperature control at -78°C to maintain selectivity.

Pressure control is also utilized in certain steps. For instance, in the hydrogenation of (1R, 2R)-2-nitro-1-(2', 3'-dihydro-1,4-benzodioxan-6-yl)-3-(pyrrolidyl-1-yl)-propan-1-ol, a precursor to an amino alcohol intermediate, the reaction is conducted under a hydrogen pressure of 5-8 Kg/cm² at 50-55 °C. google.com

The precise control of reagent stoichiometry is fundamental to maximizing product formation and minimizing impurity generation. In the synthesis of Intermediate 3, a solution of Intermediate 2 in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a flask containing 2.5 equivalents of the reducing agent, lithium aluminium hydride (LiAlH4). newdrugapprovals.org This controlled addition profile helps to manage the exothermic nature of the reduction reaction.

In another key step, the acylation of the final syn-1,2-amino alcohol intermediate with n-octanoyl chloride, 1.2 equivalents of the acylating agent and 2.0 equivalents of triethylamine (B128534) base are used to drive the reaction to completion over 2 hours at 0 °C. mdpi.com

Development of Robust and Scalable Synthetic Procedures

A significant focus of research has been the development of synthetic routes to Eliglustat and its intermediates that are not only efficient but also robust and scalable for industrial production. acs.orgresearchgate.net This involves minimizing the number of steps, avoiding hazardous reagents and conditions, and eliminating the need for chromatographic purification. acs.orgresearchgate.net

Impurity Profiling and Control in Intermediate Synthesis

The identification and control of impurities during the synthesis of Eliglustat intermediates are critical for ensuring the safety and quality of the final drug product. daicelpharmastandards.com Impurities can arise from various sources, including starting materials, reagents, intermediates, and degradation products. daicelpharmastandards.com

Forced degradation studies on Eliglustat tartrate have shown significant degradation under acidic and peroxide stress conditions, while the drug remains stable under basic, neutral, thermal, and photolytic conditions. researchgate.net Two primary degradation products have been identified: the cis-diastereoisomer of Eliglustat (DP-1) and Eliglustat N-Oxide (DP-2). researchgate.net The formation of the N-oxide impurity can be controlled by converting the Eliglustat base into its hemitartrate salt in situ. google.com The control of stereoisomeric impurities, such as the (1S,2S) enantiomer and the (1R, 2S) and (1S, 2R) diastereomers, is also crucial. daicelpharmastandards.compharmaffiliates.com

Strict manufacturing measures and the optimization of reaction conditions are employed to minimize impurity formation. daicelpharmastandards.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC), mass spectrometry, and Nuclear Magnetic Resonance (NMR) are used for impurity profiling to understand their chemical structure and control their levels within regulatory limits. daicelpharmastandards.comresearchgate.net

Identification and Structural Elucidation of Process-Related Impurities

The manufacturing process of Eliglustat intermediate 3, while designed for efficiency and high yield, can inadvertently generate several process-related impurities. These impurities can arise from various sources, including the starting materials, reagents, and the reaction conditions employed during synthesis. The identification and structural elucidation of these impurities are paramount for developing effective control strategies.

The synthesis of this compound often involves a Mannich reaction with N-(2-(2,3-dihydrobenzo[b] simsonpharma.comsimsonpharma.comdioxin-6-yl)-2-oxoethyl)octanamide, paraformaldehyde, and pyrrolidine. googleapis.com This reaction, while effective, can lead to the formation of several by-products. Additionally, the stereochemistry of the molecule introduces the possibility of diastereomeric impurities.

A comprehensive analysis of the process has led to the identification of several potential impurities. The structural elucidation of these minor components is typically achieved through a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) is the primary tool for detecting and quantifying these impurities. For the structural characterization, techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed. pharmaffiliates.com These methods provide detailed information about the molecular weight, elemental composition, and the precise arrangement of atoms within the impurity molecules.

Below is a table summarizing the potential process-related impurities associated with the synthesis of this compound.

| Impurity Name | Potential Source | Analytical Method for Elucidation |

| Unreacted Starting Materials | Incomplete reaction | HPLC, Mass Spectrometry |

| Over-alkylation Products | Reaction with excess paraformaldehyde | NMR, Mass Spectrometry |

| Diastereomeric Impurities | Non-selective reaction conditions | Chiral HPLC, NMR |

| Degradation Products | Instability in reaction or work-up | HPLC, Mass Spectrometry |

It is important to note that the specific impurity profile can vary depending on the exact synthetic route and process parameters used in the manufacturing of this compound. Continuous monitoring and analysis are therefore essential to ensure the consistent quality of this key intermediate.

Strategies for Impurity Abatement and Quality Control

The control of impurities in this compound is a multi-faceted approach that begins with a thorough understanding of the impurity formation pathways. Based on this understanding, a robust control strategy is implemented, encompassing raw material control, process optimization, and effective purification methods.

A critical aspect of impurity abatement is the stringent control of starting materials. Ensuring the high purity of N-(2-(2,3-dihydrobenzo[b] simsonpharma.comsimsonpharma.comdioxin-6-yl)-2-oxoethyl)octanamide and other reagents minimizes the introduction of extraneous impurities into the reaction stream.

Process optimization plays a pivotal role in minimizing the formation of process-related impurities. This involves a detailed study of reaction parameters such as temperature, reaction time, stoichiometry of reactants, and the choice of solvent. For the Mannich reaction used to synthesize this compound, careful control of the addition rate and temperature can significantly reduce the formation of over-alkylation products and other side-reactions. googleapis.com

Furthermore, the isolation of intermediates as solid forms has been identified as a key strategy to enhance the purity of the final product. pharmaffiliates.com The crystallization of this compound, for example, can be a highly effective purification step, selectively removing process-related impurities into the mother liquor. The development of an optimized crystallization process, including the selection of an appropriate solvent system and controlled cooling profile, is therefore a critical development activity. In some instances, the formation of a specific salt, such as the oxalate (B1200264) salt of the intermediate, can facilitate its purification. simsonpharma.comsimsonpharma.com

The following table outlines the key strategies for impurity abatement and quality control for this compound.

| Strategy | Description | Impact on Quality |

| Raw Material Control | Strict specifications and testing of all starting materials and reagents. | Prevents the introduction of impurities from external sources. |

| Process Parameter Optimization | Fine-tuning of reaction conditions (temperature, time, stoichiometry) to favor the desired reaction pathway. | Minimizes the formation of by-products and degradation products. |

| Crystallization | Isolation and purification of the intermediate as a crystalline solid. pharmaffiliates.com | Effectively removes a wide range of process-related impurities. |

| Chromatographic Purification | Use of column chromatography for the removal of closely related impurities. | Provides high-purity material, especially for challenging separations. |

| In-process Controls | Real-time monitoring of the reaction progress and impurity levels using techniques like HPLC. | Allows for timely intervention and ensures consistent process performance. |

By implementing these comprehensive control strategies, the level of impurities in this compound can be effectively managed, ensuring the production of a high-quality intermediate that is suitable for the subsequent steps in the synthesis of Eliglustat. This rigorous approach to process optimization and quality control is fundamental to the safe and effective manufacturing of this important therapeutic agent.

Advanced Analytical Characterization Techniques for Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Diastereomeric Ratio Determination (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a cornerstone technique for determining the diastereomeric ratio (dr) of synthetic intermediates. In the synthesis of Eliglustat precursors, ¹H NMR allows for the direct observation and quantification of diastereomers formed during a reaction. mdpi.com The distinct chemical environments of protons in different diastereomers result in separate, distinguishable signals in the NMR spectrum. researchgate.net By integrating the signals corresponding to each diastereomer, a precise diastereomeric ratio can be calculated. mdpi.comresearchgate.net

Research into the synthesis of a key syn-1,2-amino alcohol intermediate for Eliglustat demonstrates the power of ¹H NMR in optimizing reaction conditions for stereoselectivity. mdpi.comresearchgate.net In one study, a critical amination reaction was performed under various conditions, and the resulting diastereomeric ratio was determined by analyzing the significant separation of single-proton signals at the chiral positions in the ¹H NMR spectra. mdpi.com The findings clearly indicated that solvent choice and temperature have a profound impact on diastereoselectivity. The highest diastereoselectivity (dr > 20:1) was achieved in a mixed solvent system of toluene (B28343) and n-hexane at -78 °C. mdpi.comresearchgate.net

| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | CH₂Cl₂ | 0 | 1.2:1 |

| 2 | CH₂Cl₂ | -40 | 2.3:1 |

| 3 | n-Hexane | -40 | 3.7:1 |

| 4 | Toluene | -78 | 5.6:1 |

| 5 | Toluene/n-Hexane (1:10) | -78 | >20:1 |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Assessment

While NMR is excellent for determining the ratio of diastereomers, chiral chromatography is the gold standard for assessing enantiomeric excess (e.e.) and purity. americanpharmaceuticalreview.comnih.gov Techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer of a compound, leading to different retention times and thus enabling their separation and quantification. americanpharmaceuticalreview.comindexcopernicus.com

For intermediates in the Eliglustat synthesis, establishing high enantiomeric purity is crucial. A method for the enantiomeric separation of Eliglustat and its potential stereoisomers has been developed using ultra-high performance supercritical fluid chromatography with tandem mass spectrometry (UPC² SFC-MS). researchgate.net This "green chromatography" technique provides rapid and sensitive analysis. The method successfully separates the desired (R,R) isomer from the (S,S), (R,S), and (S,R) stereoisomers, allowing for precise quantification of enantiomeric and diastereomeric purity. researchgate.net The limit of quantification (LOQ) for the isomers was determined to be 0.25 µg/mL, demonstrating high sensitivity for detecting trace impurities. researchgate.net

| Parameter | Condition Details |

|---|---|

| Technique | UPC² SFC-MS |

| Column | Chiralcel OX-3 (4.6 x 150 mm), 3 µm |

| Mobile Phase | CO₂ and 0.5% diethyl amine in ethanol:methanol (1:1) as co-solvent |

| Flow Rate | 3 g/min |

| Detector | Tandem Mass Spectrometer (MS/MS) |

Such methods are vital in quality control throughout the manufacturing process, ensuring that the final drug substance meets the stringent purity requirement of >99% enantiomeric excess. google.com

Mass Spectrometry Techniques for Monitoring Reaction Progress and Byproduct Identification (e.g., HRMS)

Mass spectrometry (MS) is an indispensable tool for monitoring the progress of chemical reactions and identifying intermediates and byproducts in real-time. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of elemental compositions and confident identification of unknown compounds.

In the synthesis of Eliglustat intermediate 3, liquid chromatography-mass spectrometry (LC-MS) can be employed to track the consumption of starting materials and the formation of the desired product. nih.govresearchgate.net By monitoring the reaction mixture over time, chemists can determine the optimal reaction time, preventing the formation of excess byproducts from over-reaction and ensuring the reaction goes to completion. The precursor-to-product ion transition for the final Eliglustat molecule has been established as m/z 405.4 → 84.1 in multiple reaction monitoring (MRM) mode, a principle that is directly applicable to monitoring its precursors. researchgate.net Furthermore, HRMS is critical for characterizing unexpected impurities or degradation products that may arise during synthesis or forced degradation studies. researchgate.net

| Compound Identity | Plausible Structure | Expected m/z [M+H]⁺ |

|---|---|---|

| Starting Material (Aldehyde) | 2,3-dihydrobenzo[b] mdpi.comresearchgate.netdioxine-6-carbaldehyde | 165.0546 |

| Desired Intermediate (syn-1,2-amino alcohol) | (1R,2R)-2-(benzyloxycarbonyl)amino-1-(2,3-dihydrobenzo[b] mdpi.comresearchgate.netdioxin-6-yl)propane-1-ol | 358.1649 |

| Potential Byproduct (Over-oxidation) | (1R,2R)-2-(benzyloxycarbonyl)amino-1-(2,3-dihydrobenzo[b] mdpi.comresearchgate.netdioxin-6-yl)-1-oxopropane | 356.1492 |

This level of detailed molecular information is crucial for developing a robust and reproducible synthetic process, ensuring the purity and integrity of the intermediate.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the most definitive method for determining the absolute stereochemistry of a chiral molecule. researchgate.netnih.gov Provided that a suitable single crystal of the compound can be grown, this technique can elucidate the precise three-dimensional arrangement of atoms in the crystal lattice, unambiguously confirming the (R) or (S) configuration at each stereocenter. soton.ac.ukimperial.ac.uk

For a pivotal synthetic intermediate like this compound, confirming the absolute configuration is paramount to guarantee that the correct stereoisomer is being carried forward in the synthesis. The technique of anomalous dispersion, particularly when using copper radiation or when a heavy atom is present in the structure, allows for the absolute assignment of the configuration without reference to other chiral molecules. soton.ac.ukimperial.ac.uk While obtaining a crystal structure for a transient intermediate can be challenging, a successful analysis provides incontrovertible proof of stereochemical control. An ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagram derived from the data provides a visual representation of the molecule's absolute structure. researchgate.net The Flack parameter, a value derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute configuration, with a value close to zero indicating a high level of confidence. chem-soc.si

| Parameter | Description |

|---|---|

| Molecular Formula | The elemental composition of the molecule. |

| Crystal System | The crystal lattice system (e.g., Orthorhombic, Monoclinic). |

| Space Group | The symmetry group of the crystal. |

| Bond Lengths/Angles | Precise measurements of all atomic connections and angles. |

| Flack Parameter | A value indicating the confidence of the absolute structure assignment (ideally close to 0). chem-soc.si |

By confirming the absolute stereochemistry of the intermediate, X-ray crystallography provides the ultimate validation of the asymmetric synthesis strategy.

Application of Green Chemistry Principles in Intermediate Synthesis

Atom Economy Maximization and Waste Minimization Strategies

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ispe.org In pharmaceutical manufacturing, high atom economy is crucial for reducing waste and maximizing yield, which has both economic and environmental benefits. ispe.orgemergingpub.com Strategies for maximizing atom economy in the synthesis of the Eliglustat intermediate focus on designing synthetic routes that minimize the use of protecting groups and stoichiometric reagents, thereby reducing the generation of byproducts. ispe.org

Waste minimization in the pharmaceutical industry is a comprehensive strategy that extends beyond atom economy. core.ac.uk It involves a hierarchical approach that prioritizes waste elimination, followed by source reduction and recycling. core.ac.uk In the context of synthesizing the Eliglustat intermediate, this includes:

Source Reduction: Optimizing reaction conditions to prevent the formation of impurities and byproducts, thus minimizing the need for extensive purification steps that generate waste. core.ac.uk This also involves designing efficient synthetic routes with fewer steps. ispe.org

Waste Treatment: For unavoidable waste streams, proper classification and treatment are essential. novasolbio.com Organic waste can be converted into useful products like organic fertilizers or bio-energy through biotransformation processes. novasolbio.com Aqueous waste containing organic materials or metal salts requires specialized physical, chemical, or biological treatment methods to mitigate environmental harm. novasolbio.com

Table 1: Waste Minimization Strategies in Intermediate Synthesis

| Strategy | Description | Relevance to Eliglustat Intermediate Synthesis |

|---|---|---|

| Process Intensification | Optimizing chemical synthesis methods to use fewer raw materials and reduce reaction steps. emergingpub.com | Designing one-pot or telescoped reactions to avoid isolation of intermediates, thus reducing solvent and material loss. acs.org |

| Solvent Recycling | Recovering and purifying solvents used in the process for reuse instead of disposal. emergingpub.comcore.ac.uk | Reduces the large solvent footprint typical of multi-step organic synthesis. |

| Reagent Selection | Choosing catalytic reagents over stoichiometric ones to reduce the mass of waste generated. ispe.org | The use of catalytic hydrogenation or enzymatic reactions instead of stoichiometric metal hydrides. acs.orgtaylorfrancis.com |

| Waste Valorization | Converting organic waste into valuable products through biological or chemical processes. novasolbio.com | Reduces the environmental impact of organic byproducts and can create additional revenue streams. novasolbio.com |

Development of Safer and More Sustainable Solvents and Reagents

The choice of solvents and reagents is a critical factor in the environmental footprint of a chemical synthesis. ispe.org Traditional organic syntheses often rely on volatile, flammable, and toxic solvents such as dichloromethane (B109758) or chloroform. mdpi.commdpi.com Green chemistry promotes the substitution of these hazardous materials with safer, more sustainable alternatives. mdpi.com

For the synthesis of the chiral amine intermediate of Eliglustat, research has explored several greener solvent options:

Green Solvents: Eco-friendly solvents such as glycerol, ethanol, and ethyl lactate, which are often derived from renewable resources like corn, are increasingly used. mdpi.com Water is also an ideal green solvent, particularly for biocatalytic reactions. mdpi.com

Deep Eutectic Solvents (DESs): These have emerged as promising alternatives to traditional organic solvents. mdpi.com DESs are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than either of its components. They are often biodegradable, non-toxic, and inexpensive. mdpi.com The synthesis of chiral primary amines, a core structure of the Eliglustat intermediate, has been successfully demonstrated in DESs at room temperature, avoiding the need for very low temperatures and inert atmospheres often required with conventional solvents. mdpi.com

Solvent-Free Reactions: Mechanochemical grinding and other solvent-free techniques represent a significant step forward in reducing waste and environmental impact. mdpi.com These methods eliminate solvent use entirely, leading to highly efficient and clean reactions. mdpi.com

In addition to solvents, the development of safer reagents is paramount. This includes replacing toxic heavy metals and hazardous reagents with more benign alternatives. ispe.org For instance, instead of strong, non-selective reducing agents, catalytic hydrogenation or transfer hydrogenation using catalysts with low toxicity are preferred. acs.orgd-nb.info

Energy Efficiency in Reaction Design and Process Heating/Cooling

The pharmaceutical industry is resource-intensive, with significant energy consumption for process heating, cooling, and separations. emergingpub.com Adopting energy-efficient strategies can lead to substantial cost savings and a reduced carbon footprint, with potential energy reductions of up to 40%. emergingpub.com

Key approaches to improving energy efficiency in the synthesis of the Eliglustat intermediate include:

Reaction Condition Optimization: One of the most effective strategies is to design reactions that operate under mild conditions. Biocatalytic processes, for example, typically run at ambient temperature and atmospheric pressure, eliminating the energy-intensive heating or cooling required for many traditional chemical reactions. taylorfrancis.comcore.ac.uk Several syntheses of Eliglustat intermediates report reactions at very low temperatures (e.g., -78 °C), which are highly energy-consuming. mdpi.comnih.gov Shifting to catalytic systems that operate closer to ambient temperature can yield significant energy savings.

Alternative Energy Sources: Microwave-assisted synthesis can accelerate reaction rates, often leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. mdpi.com

Process Technology: Continuous flow reactors offer superior heat transfer compared to batch reactors. azolifesciences.com This allows for precise temperature control and can make even highly exothermic or endothermic reactions more energy-efficient and safer to operate. scielo.br

Catalysis for Reduced Environmental Impact (e.g., Organocatalysis, Biocatalysis)

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and reduced waste compared to stoichiometric processes. In the synthesis of the chiral Eliglustat intermediate, various catalytic methods are employed to create the critical stereocenters with high precision.

Biocatalysis: The use of enzymes (biocatalysts) offers numerous advantages, including high enantioselectivity and regioselectivity under mild aqueous conditions. taylorfrancis.commdpi.com This avoids the use of harsh reagents and extreme temperatures that can cause side reactions like racemization. taylorfrancis.comcore.ac.uk Enzymes such as ketoreductases, hydrolases, transaminases, and oxidases are part of a growing biocatalytic toolbox for producing chiral amines and alcohols. illinois.edubohrium.com For instance, the asymmetric reduction of a ketone precursor using a ketoreductase enzyme can produce the desired chiral alcohol intermediate with high yield and excellent enantiomeric excess (>99%). google.com This approach generates minimal waste and operates in an environmentally friendly aqueous medium. hims-biocat.eu

Organocatalysis: This method uses small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. researchgate.net An organocatalytic asymmetric Henry reaction has been reported as a key step in one synthetic route to Eliglustat, demonstrating the power of this approach in complex molecule synthesis. researchgate.netnih.gov

Metal Catalysis: While aiming to reduce reliance on heavy metals, many efficient catalytic systems still use them. The focus in green chemistry is on using less toxic metals (e.g., iron, copper) and ensuring the catalyst is used in very small quantities and can be recycled. mdpi.com An efficient and scalable synthesis of Eliglustat was developed using a ruthenium-catalyzed asymmetric transfer hydrogenation, which produced a key intermediate with >99:1 diastereomeric ratio and 99.7% enantiomeric excess on a 100-gram scale. acs.org This process avoids hazardous conditions and the need for chromatographic purification, further enhancing its green credentials. acs.org

Table 2: Comparison of Catalytic Methods for Chiral Intermediate Synthesis

| Catalysis Type | Advantages | Examples in or related to Eliglustat Synthesis |

|---|---|---|

| Biocatalysis | High selectivity (enantio- and regio-), mild reaction conditions (ambient temp/pressure), aqueous media, reduced waste. taylorfrancis.comcore.ac.uk | Asymmetric reduction of ketones using ketoreductases; use of hydrolases and transaminases for chiral amine synthesis. illinois.edugoogle.com |

| Organocatalysis | Avoids toxic metals, often robust and insensitive to air/moisture. researchgate.net | Asymmetric Henry reaction used as a key step in an Eliglustat synthesis. researchgate.netnih.gov |

| Metal Catalysis | High efficiency and turnover numbers, well-established reactivity. | Ruthenium-catalyzed asymmetric transfer hydrogenation for a key intermediate. acs.org Copper-catalyzed reductive coupling. mdpi.com |

Exploration of Continuous Flow Chemistry for Sustainable Production

Continuous flow chemistry is a paradigm shift from traditional batch manufacturing. mydrreddys.com In a flow system, reagents are continuously pumped through a reactor where the reaction occurs, offering numerous advantages for sustainability and efficiency. azolifesciences.com This technology is particularly well-suited for pharmaceutical manufacturing. mydrreddys.com

Key benefits of applying continuous flow chemistry to the synthesis of the Eliglustat intermediate include:

Enhanced Safety and Control: Flow reactors have a very small reaction volume at any given time, which significantly improves safety, especially when dealing with hazardous reagents or highly exothermic reactions. azolifesciences.com Precise control over parameters like temperature, pressure, and residence time leads to higher consistency and yield. mydrreddys.com

Improved Efficiency: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, accelerating reactions and often improving selectivity. azolifesciences.comscielo.br This can reduce reaction times from hours to minutes.

Seamless Integration and Automation: Flow chemistry enables the coupling of multiple reaction steps without the need to isolate and purify intermediates. mdpi.com This "end-to-end" synthesis reduces waste, solvent use, and manual labor. mydrreddys.com Analytical techniques can be integrated in-line for real-time monitoring and optimization. azolifesciences.com

Scalability: Scaling up a flow process involves running the system for a longer duration or using multiple reactors in parallel, which is often simpler and more predictable than scaling up a batch reactor. scielo.br

The multi-step synthesis of the Eliglustat intermediate, which involves precise control of stereochemistry and potentially hazardous reagents, is an ideal candidate for adaptation to a continuous flow process. hims-biocat.eumdpi.com This would not only make the production more sustainable and cost-effective but also enhance the safety and robustness of the manufacturing process. azolifesciences.com

Future Perspectives and Emerging Research in Eliglustat Intermediate Synthesis

Development of Novel and Diversified Synthetic Routes to Chiral Scaffolds

The core structure of eliglustat and its intermediates is characterized by specific chiral centers that are crucial for its biological activity. Consequently, a primary focus of ongoing research is the development of new and more efficient ways to construct these chiral scaffolds.

Another innovative strategy involves the diastereoselective amination of chiral para-methoxycinnamyl benzyl (B1604629) ethers. This method has been successfully applied to the total synthesis of eliglustat, starting from 1,4-benzodioxan-6-carbaldehyde. Key steps in this synthesis include Sharpless asymmetric dihydroxylation and a highly stereoselective amination using chlorosulfonyl isocyanate mdpi.comnih.govresearchgate.net. Optimization of the reaction conditions for the amination step, particularly the use of mixed nonpolar solvents at low temperatures, has been shown to significantly enhance the diastereoselectivity of the reaction mdpi.comresearchgate.net.

Furthermore, researchers are investigating alternative chiral resolution methods. While asymmetric synthesis is often preferred, the preparation of a racemic mixture followed by efficient resolution can be a more practical approach for large-scale industrial production. A novel chiral resolution method for eliglustat has been developed using 1,1'-Binaphthyl-2,2'-diyl-hydrogenphosphate (BNDHP) as the resolving agent, which yields optically pure eliglustat with an enantiomeric excess greater than 99% nih.gov.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of organic synthesis, including the production of pharmaceutical intermediates. These computational tools can analyze vast datasets of chemical reactions to identify patterns, predict reaction outcomes, and propose novel synthetic pathways that may not be apparent to human chemists cam.ac.ukchemicalindustryjournal.co.uk.

Researchers at the University of Cambridge have developed a data-driven "reactome" approach that combines automated experiments with machine learning to gain a deeper understanding of chemical reactivity cam.ac.ukchemicalindustryjournal.co.uk. This platform can identify hidden relationships between reaction components and outcomes, enabling the prediction of how molecules will react under different conditions cam.ac.ukchemicalindustryjournal.co.uk. Such an approach has the potential to accelerate the design of new drugs by enabling chemists to precisely modify the core of a molecule cam.ac.ukchemicalindustryjournal.co.uk.

While the application of AI and ML in the synthesis of specific eliglustat intermediates is still an emerging area, the broader trends in the pharmaceutical industry suggest that these technologies will play an increasingly important role in the future.

Advancements in Stereoselective Catalysis for Complex Targets

The precise control of stereochemistry is paramount in the synthesis of eliglustat and its intermediates. As such, advancements in stereoselective catalysis are critical for developing more efficient and selective synthetic routes.

Recent years have seen remarkable progress in the development of new catalysts and catalytic methods for the synthesis of chiral molecules, particularly vicinal amino alcohols, which are key structural motifs in many pharmaceutical compounds, including eliglustat rsc.org.

For example, iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral β-amino alcohols. Researchers have developed highly efficient iridium catalysts that can convert α-amino ketones to their corresponding amino alcohols with excellent yields and enantioselectivities rsc.org. This method has been successfully applied to the synthesis of several drug candidates rsc.org.

Copper-catalyzed reactions have also shown great promise in the stereodivergent synthesis of amino alcohols. By employing a sequential copper hydride-catalyzed hydrosilylation and hydroamination of enals and enones, it is possible to access all possible stereoisomers of an amino alcohol product containing multiple contiguous stereocenters nih.gov. This level of control over stereochemistry is highly valuable in drug discovery and development nih.gov.

Ruthenium-catalyzed asymmetric transfer hydrogenation is another effective strategy for the synthesis of chiral 1,2-amino alcohols. This method has been used to synthesize a range of drug molecules with high enantioselectivities and yields, starting from unprotected α-ketoamines semanticscholar.org.

The development of novel chiral auxiliaries in conjunction with asymmetric catalysis is also a promising approach. One innovative strategy involves the use of a catalytically formed chiral auxiliary to control the stereoselectivity of subsequent reactions. This has been demonstrated in a palladium-catalyzed carboetherification/hydrogenation sequence to produce enantioenriched chiral amino alcohols nih.gov.

These advancements in stereoselective catalysis provide chemists with a powerful toolkit for the synthesis of complex chiral molecules like eliglustat intermediates, enabling greater precision and efficiency.

Sustainable Manufacturing Technologies for Pharmaceutical Intermediates

The pharmaceutical industry is increasingly focusing on sustainable manufacturing practices to reduce its environmental impact. This shift is driven by a combination of regulatory pressures, economic considerations, and a growing awareness of the need for greener chemical processes ispe.orgpharmafeatures.com.

A key tenet of sustainable manufacturing is the application of the principles of green chemistry. This includes designing chemical processes that minimize waste, reduce energy consumption, and eliminate the use of hazardous substances ispe.orginstituteofsustainabilitystudies.compfizer.com. In the context of pharmaceutical intermediate synthesis, this translates to developing more efficient synthetic routes with high atom economy, using safer solvents, and employing catalytic reactions to reduce the need for stoichiometric reagents ispe.orginstituteofsustainabilitystudies.com.

One of the most significant advancements in sustainable pharmaceutical manufacturing is the adoption of flow chemistry. Unlike traditional batch processing, flow chemistry involves the continuous movement of reactants through a reactor, allowing for better control over reaction parameters, improved safety, and more efficient production chemicalindustryjournal.co.uk. Flow chemistry is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, and its use is becoming more widespread in the pharmaceutical industry pharmasalmanac.commdpi.com. This technology can lead to higher yields, reduced waste, and a smaller manufacturing footprint syrris.com.

Biocatalysis is another powerful tool for sustainable pharmaceutical manufacturing. The use of enzymes as catalysts offers several advantages over traditional chemical catalysts, including high selectivity, mild reaction conditions, and biodegradability nih.govtaylorfrancis.comwisdomlib.org. Biocatalysis can be employed for the synthesis of chiral intermediates with high enantiopurity, which is crucial for the production of many pharmaceuticals acs.orgnih.govillinois.edu.

In addition to these technologies, there is a strong emphasis on waste reduction and solvent recycling. Pharmaceutical companies are actively seeking ways to minimize waste streams and recover and reuse solvents, which can significantly reduce the environmental footprint of their manufacturing processes taylorfrancis.com. The use of greener solvents, such as water or ethanol, is also being encouraged to replace more hazardous organic solvents instituteofsustainabilitystudies.com.

The integration of these sustainable manufacturing technologies will be crucial for the future production of pharmaceutical intermediates, ensuring that the synthesis of life-saving medicines is conducted in an environmentally responsible manner.

Q & A

How can the PICOT framework structure research questions on Eliglustat’s drug-drug interactions?

- Methodological Answer :

- Population : CYP2D6 intermediate/poor metabolizers with Gaucher disease.

- Intervention : Eliglustat + moderate CYP3A inhibitors.

- Comparison : Eliglustat monotherapy.

- Outcome : Change in QTc interval and AUC0–∞.

- Time : 12-week exposure.

Design a crossover study with washout periods and use nonlinear mixed-effects modeling to characterize interaction magnitudes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.